An In-depth Technical Guide to the Core Properties of alpha-L-Mannopyranose
An In-depth Technical Guide to the Core Properties of alpha-L-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical and physical properties of alpha-L-mannopyranose, a monosaccharide of interest in various scientific and biomedical fields. The information is presented to support research and development activities, with a focus on data clarity and experimental reproducibility.
Core Properties of alpha-L-Mannopyranose
alpha-L-Mannopyranose is the cyclic hemiacetal form of L-mannose. It is an enantiomer of the more common alpha-D-mannose. Its structure and properties are crucial for understanding its biological roles and potential therapeutic applications.
Physicochemical Data
A summary of the key quantitative data for alpha-L-mannopyranose is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| CAS Number | 35810-56-1 | [1] |
| IUPAC Name | (2R,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| Melting Point | 129-131 °C | |
| Specific Optical Rotation | No definitive experimental value found for the pure alpha-L-anomer. The enantiomer, alpha-D-mannopyranose, has a specific rotation of +29.3° (c=4, H₂O). Theoretically, the value for the alpha-L-anomer would be equal in magnitude and opposite in sign. | |
| Solubility | Soluble in water. | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of alpha-L-mannopyranose are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
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Sample Preparation: A small, dry sample of alpha-L-mannopyranose is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[4][5][6]
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube containing the sample is placed in the heating block of the apparatus.
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The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5][7]
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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The melting range (the range between the onset and completion of melting) is reported. A narrow melting range is indicative of a pure compound.
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Determination of Specific Optical Rotation
Optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of alpha-L-mannopyranose of a known concentration (c, in g/100 mL) is prepared using a suitable solvent, typically distilled water.
-
Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) is used. The sample cell length (l, in decimeters) must be known.
-
Procedure:
-
The polarimeter is calibrated with the pure solvent (blank reading).
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The sample cell is filled with the prepared alpha-L-mannopyranose solution, ensuring no air bubbles are present.
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The observed angle of rotation (α) is measured.
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The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c)
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The temperature at which the measurement is taken should be recorded and reported.
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Determination of Solubility
A qualitative assessment of solubility in water is a fundamental property.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of alpha-L-mannopyranose is used.
-
Procedure:
-
A known volume of distilled water (e.g., 1 mL) is added to a test tube containing the weighed sample.
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The mixture is agitated (e.g., by vortexing or stirring) for a set period.
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Visual observation is made to determine if the solid has completely dissolved.
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If the solid dissolves, further increments of the solute can be added until saturation is reached to quantify the solubility.
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Biological Significance and Metabolic Pathway
L-mannose, including its alpha-pyranose form, plays a role in several biological processes, primarily through its entry into metabolic and glycosylation pathways.
Metabolic Pathway of L-Mannose
L-mannose enters cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase (HK) to form L-mannose-6-phosphate. This intermediate can then be isomerized by phosphomannose isomerase (PMI) to L-fructose-6-phosphate, which can enter the glycolysis pathway. Alternatively, L-mannose-6-phosphate can be utilized in glycosylation pathways for the synthesis of glycoproteins and other glycoconjugates.
Caption: Metabolic fate of alpha-L-mannopyranose after cellular uptake.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of alpha-L-mannopyranose.
Caption: A logical workflow for the characterization of alpha-L-mannopyranose.
References
- 1. alpha-L-mannopyranose | C6H12O6 | CID 6971016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
